2-Amino-4-fluorobenzamide
Overview
Description
2-Amino-4-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-4-fluorobenzamide is 1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) . The compound has a topological polar surface area of 69.1 Ų .Physical And Chemical Properties Analysis
2-Amino-4-fluorobenzamide is a solid at room temperature . It has a molecular weight of 154.14 g/mol . The compound has a topological polar surface area of 69.1 Ų .Scientific Research Applications
1. Applications in PET Imaging and Sigma Receptors
2-Amino-4-fluorobenzamide derivatives have been studied for their potential in Positron Emission Tomography (PET) imaging, specifically targeting sigma receptors. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative, showed high affinity and selectivity for sigma receptors, indicating its potential as a PET imaging ligand for studying sigma receptor distributions in various tissues and possibly in human studies. This application is significant in understanding receptor distributions in neurological and oncological conditions (Shiue et al., 1997).
2. Detection of Zn2+/Cd2+ Ions
2-Amino-4-fluorobenzamide isomers have been used as fluorescent probes for the detection of zinc and cadmium ions. These probes are valuable in environmental and biochemical studies for the selective detection and measurement of these metal ions, which is critical in environmental monitoring and understanding their biological roles (Xu et al., 2014).
3. Antitumor Properties
Certain derivatives of 2-Amino-4-fluorobenzamide, like 2-(4-amino-3-methylphenyl)benzothiazoles, have been investigated for their antitumor properties. Modifications to the 2-Amino-4-fluorobenzamide structure have led to the development of compounds with potent antitumor activities, highlighting its role in cancer research and potential therapeutic applications (Bradshaw et al., 2002).
4. Development of A2B Adenosine Receptor Antagonists
Derivatives of 2-Amino-4-fluorobenzamide have been explored in the development of A2B adenosine receptor antagonists. These antagonists are significant in various pharmacological studies, especially in understanding adenosine receptor-mediated physiological processes (Cheung et al., 2010).
5. PET Imaging of Breast Cancer
Research has also been conducted on the use of 2-Amino-4-fluorobenzamide derivatives in PET imaging for breast cancer. This highlights the compound's potential in oncological diagnostics, particularly in enhancing the detection and understanding of breast cancer (Shiue et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNMGCVLKKYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437117 | |
Record name | 2-Amino-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobenzamide | |
CAS RN |
119023-25-5 | |
Record name | 2-Amino-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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